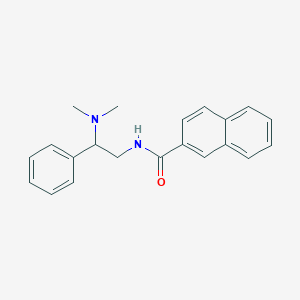

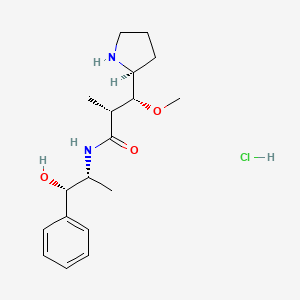

![molecular formula C14H17F3N2O2 B2499816 Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate CAS No. 420844-59-3](/img/structure/B2499816.png)

Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate

Overview

Description

Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is a chemical compound with the molecular formula C12H13F3N2O2 . It is characterized by the presence of a fluorine atom and a pyridine in its structure .

Molecular Structure Analysis

The molecular weight of Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is 274.24 g/mol . The InChI Key for this compound is KNDSIDUPVUCATQ-UHFFFAOYSA-N .Scientific Research Applications

Medicinal Chemistry and Drug Development

Background:: Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is a heterocyclic compound with a pyridine ring substituted by a trifluoromethyl group. Its unique structure contributes to its pharmacological potential.

Applications::- Anticancer Agents : Researchers explore derivatives of this compound as potential anticancer agents. By modifying the piperidine or pyridine moieties, they aim to enhance cytotoxicity against cancer cells while minimizing toxicity to healthy tissues .

Coordination Chemistry and Ligand Design

Background:: The compound’s pyridine ring and carboxylate group make it an interesting ligand for coordination chemistry.

Applications::- Metal Complexes : Researchers synthesize metal complexes using this ligand. For example, bis(5-(trifluoromethyl)pyridin-2-yl)amine can coordinate with transition metals. These complexes find applications in catalysis, sensing, and materials science .

Safety and Hazards

Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate may cause respiratory irritation, serious eye irritation, and skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection. If it gets in the eyes, rinse cautiously with water for several minutes .

Future Directions

The demand for TFMP derivatives, such as Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate, has been increasing steadily in the last 30 years due to their potential applications in the development of agrochemical and pharmaceutical compounds . Future research may focus on exploring different synthetic methods for introducing TFMP groups within the structures of other molecules and investigating their wide-ranging potential applications .

properties

IUPAC Name |

ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O2/c1-2-21-13(20)10-5-7-19(8-6-10)12-4-3-11(9-18-12)14(15,16)17/h3-4,9-10H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPGLUUYZIDFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2499733.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2499739.png)

![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2499742.png)

![4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2499743.png)

![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499746.png)

![5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/no-structure.png)

![4-methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2499752.png)